

Dehydroeburicoic Acid Monoacetate: A Spectroscopic and Methodological Guide

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Compound of Interest

Compound Name: *Dehydroeburicoic acid
monoacetate*

Cat. No.: *B150071*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for **dehydroeburicoic acid monoacetate**, a lanostane-type triterpenoid isolated from fungi such as *Poria cocos*. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Compound Profile

- Compound Name: **Dehydroeburicoic acid monoacetate**
- Synonyms: 3-O-Acetyldehydroeburicoic acid
- CAS Number: 77035-42-8[1]
- Molecular Formula: $C_{33}H_{50}O_4$ [1]
- Molecular Weight: 510.75 g/mol [1]
- Botanical Source: *Poria cocos* (syn. *Wolfiporia cocos*) and other fungi[1]
- Compound Type: Triterpenoid

Spectroscopic Data

While a complete, publicly available dataset for **dehydroeburicoic acid monoacetate** is not readily found, the following tables represent the expected ^1H and ^{13}C NMR chemical shifts and mass spectrometry data. These are based on the analysis of the parent compound, dehydroeburicoic acid, and known acetylation effects on similar triterpenoid structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **Dehydroeburicoic Acid Monoacetate** (in CDCl_3)

Position	Predicted Chemical Shift (δ , ppm)	Multiplicity
3	~4.5	m
7	~5.4	br d
11	~5.6	br d
24(28)	~4.7, ~4.6	br s, br s
Acetyl- CH_3	~2.05	s
Methyls (various)	0.6 - 1.2	s

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Dehydroeburicoic Acid Monoacetate** (in CDCl_3)

Carbon	Predicted Chemical Shift (δ , ppm)
1	~35.5
2	~27.8
3	~80.9
4	~38.9
5	~50.5
6	~24.2
7	~119.8
8	~145.3
9	~140.8
10	~37.1
11	~116.5
12	~39.5
13	~44.0
14	~49.8
15	~32.1
16	~28.3
17	~51.2
18	~16.0
19	~18.3
20	~36.2
21	~180.1
22	~33.9
23	~29.7

24	~156.4
25	~33.8
26	~21.9
27	~22.0
28	~106.1
29	~28.0
30	~15.8
31	~24.8
Acetyl-C=O	~171.0
Acetyl-CH ₃	~21.3

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for **Dehydroeburicoic Acid Monoacetate**

Ion	Observed m/z
[M+H] ⁺	511.3782
[M+Na] ⁺	533.3601
[M-H] ⁻	509.3630

Experimental Protocols

The following are detailed methodologies for the key experiments typically involved in the isolation and characterization of **dehydroeburicoic acid monoacetate** from its natural source.

Isolation and Purification

- **Extraction:** The dried and powdered sclerotia of *Poria cocos* are extracted with a suitable solvent, typically 95% ethanol, at room temperature. The extraction is usually repeated multiple times to ensure a high yield.

- Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The triterpenoid fraction, including **dehydroeburicoic acid monoacetate**, is typically found in the ethyl acetate fraction.
- Chromatography: The ethyl acetate fraction is subjected to multiple chromatographic steps for purification.
 - Silica Gel Column Chromatography: The fraction is first separated on a silica gel column eluted with a gradient of n-hexane and ethyl acetate.
 - Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the mobile phase.
 - Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often performed on a preparative HPLC system with a C18 column, using a mobile phase such as methanol-water or acetonitrile-water.

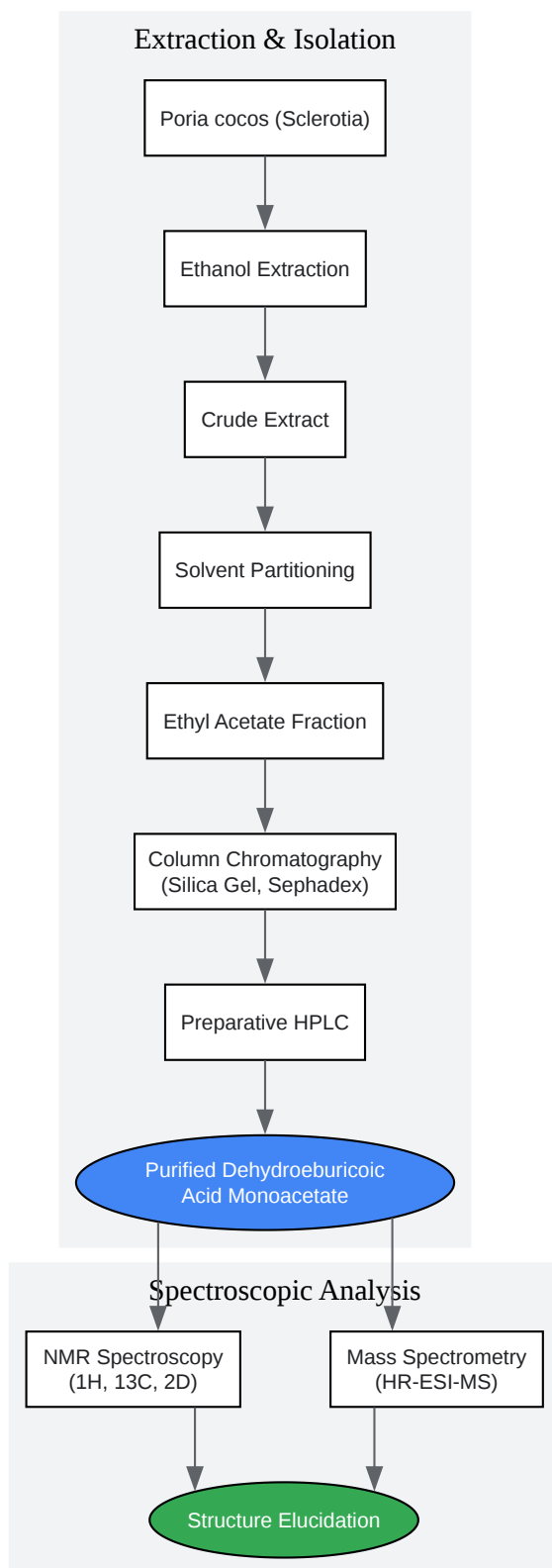
Spectroscopic Analysis

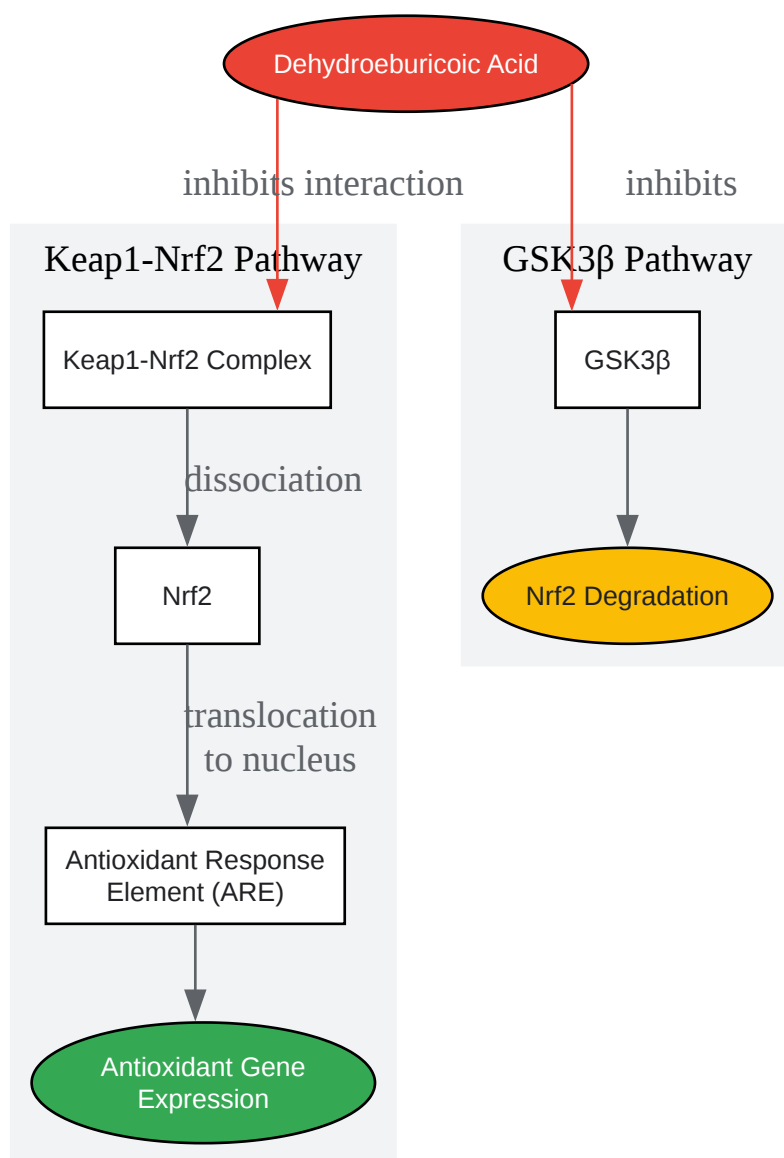
- NMR Spectroscopy:
 - Sample Preparation: A purified sample of **dehydroeburicoic acid monoacetate** (typically 1-5 mg) is dissolved in an appropriate deuterated solvent, most commonly chloroform-d (CDCl_3), in a 5 mm NMR tube.
 - Instrumentation: ^1H NMR, ^{13}C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Data Acquisition: For ^1H NMR, standard parameters are used. For ^{13}C NMR, proton-decoupled spectra are acquired. 2D NMR experiments are performed using standard pulse programs provided by the instrument manufacturer.
- Mass Spectrometry:
 - Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent like methanol or acetonitrile.

- Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition: Data is acquired in both positive and negative ion modes to determine the accurate mass of the molecular ions ($[M+H]^+$, $[M+Na]^+$, $[M-H]^-$).

Visualizations

The following diagrams illustrate the general workflow for the characterization of **dehydroeburicoic acid monoacetate** and a potential signaling pathway for the parent compound, dehydroeburicoic acid.





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References

- 1. CAS 77035-42-8 | Dehydroeburicoic acid monoacetate [phytopurify.com]

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